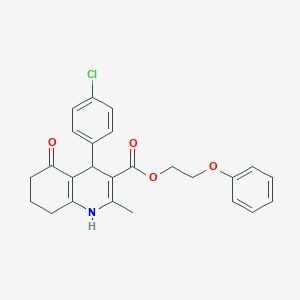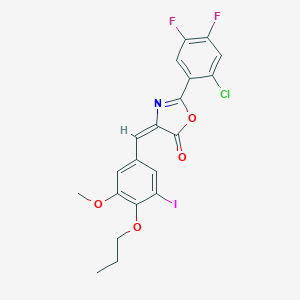
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the benzotriazole moiety imparts significant stability and reactivity to the compound, making it a subject of interest in chemical research.
Métodos De Preparación
The synthesis of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the naphthalene moiety and the bromination process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to stabilize radicals and its electron-donating properties also contribute to its biological effects .
Comparación Con Compuestos Similares
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE can be compared with other benzotriazole derivatives, such as:
1H-benzotriazole: A simpler compound with similar stability but less complex reactivity.
2-phenyl-2H-benzotriazole: Shares the benzotriazole core but lacks the naphthalene and bromine substituents, resulting in different chemical properties.
5-bromo-2-phenyl-2H-benzotriazole: Similar in structure but without the naphthalene moiety, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of the benzotriazole, naphthalene, and bromine groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H15BrN4O |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H15BrN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29) |
Clave InChI |
YUGLHKLTDNFRLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B333692.png)
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333693.png)


![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333698.png)

![(5Z)-1-(3-chlorophenyl)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B333701.png)
![2-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B333706.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B333708.png)
![N'-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]adamantane-1-carbohydrazide](/img/structure/B333709.png)
![4-{4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B333710.png)

![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333712.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333715.png)
